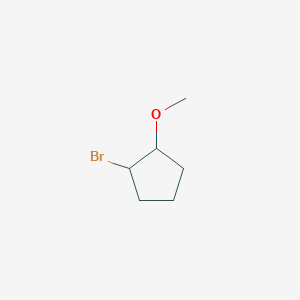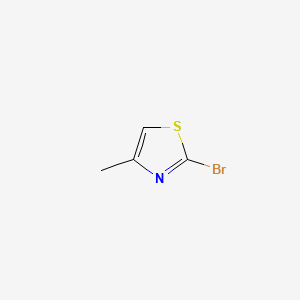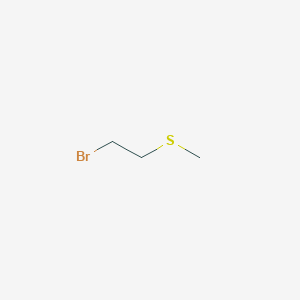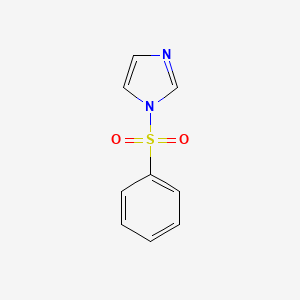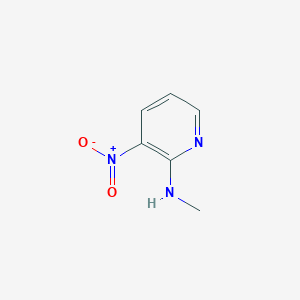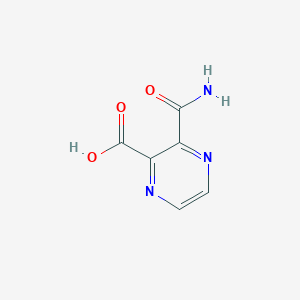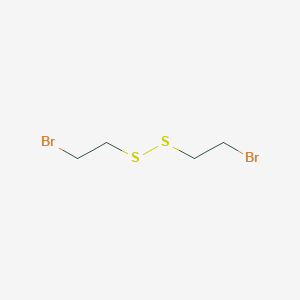
Disulfide, bis(2-bromoethyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives of disulfide, bis(2-bromoethyl), such as 5,5′-dibromo-2,2′-dipyridyl disulfide, involves mild reaction conditions and yields a series of novel synthetically important compounds. These compounds are synthesized from a variety of alkyl halides using NaBH4, characterized by their simplicity and high yield (Bhasin, Kumar, Mehta, Raghavaiah, Jacob, & Klapötke, 2009).
Molecular Structure Analysis
The molecular structure of derivatives like bis(2-bromophenyl) disulfide exhibits significant intramolecular C-H.S hydrogen bonds. These compounds crystallize in different space groups depending on the presence of Zn(II) or Cd(II) ions (Anacona, Gómez, & Loroño, 2003).
Chemical Reactions and Properties
Disulfide, bis(2-bromoethyl) and its derivatives can participate in various chemical reactions. For instance, electrosynthesis can be used to prepare bis(dialkylthiocarbamoyl) disulfides directly from dialkylamines and carbon disulfide (Torii, Tanaka, & Misima, 1978).
Physical Properties Analysis
The physical properties of disulfide, bis(2-bromoethyl), and its derivatives, such as crystal structure, are determined using techniques like X-ray diffraction. For example, bis(2-chlorophenyl) disulfide's crystal structure has been determined, providing insights into its physical characteristics (Mak, Yip, Chan, Smith, & Kennard, 1989).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of disulfide, bis(2-bromoethyl), and its derivatives are crucial for understanding its behavior in various chemical environments. Studies like the synthesis and characterization of bis(tert-butylsulfonyl) disulfide reveal insights into these properties (Freeman, Ma, Ziller, & Lin, 1995).
Applications De Recherche Scientifique
Self-Healing Materials
Aromatic disulfide metathesis, leveraging bis(4-aminophenyl) disulfide, enables the creation of self-healing poly(urea–urethane) elastomers. These materials demonstrate full healing efficiency at room temperature without catalysts or external interventions, presenting potential in developing advanced materials with extended lifecycles and reduced maintenance requirements (Rekondo et al., 2014).
Polymer Synthesis
Disulfides play a crucial role in polymer chemistry. For instance, thermal polymerization of diaryl disulfides leads to high molecular weight poly(arylene sulfides), showcasing their utility in synthesizing high-performance polymers with desirable properties such as crystallinity and thermal stability (Tsuchida et al., 1993).
Redox Chemistry in Polymer Modification
Polystyrene polymers with disulfide groups, prepared through atom transfer radical polymerization (ATRP), exhibit reversible redox cleavage/coupling capabilities. This characteristic allows for innovative modifications and functionalities in polymer science, enabling dynamic and adaptable material properties (Tsarevsky and Matyjaszewski, 2002).
Electrosynthesis Applications
Disulfides are synthesized through electrosynthesis, offering a direct pathway from dialkylamines and carbon disulfide. This process highlights the versatility of disulfides in chemical synthesis and their potential in creating various chemical compounds through electrochemical methods (Torii et al., 1978).
Molecular Interactions and Conformations
Research into bis[2-(1H-Benzimidazol-2-yl)phenyl]disulfide derivatives uncovers the influence of weak sulfur interactions and hydrogen bonds on molecular conformation. These findings are significant for understanding the structural dynamics of disulfide-containing compounds and their applications in designing molecules with specific shapes and functionalities (Esparza-Ruiz et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
1-bromo-2-(2-bromoethyldisulfanyl)ethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2S2/c5-1-3-7-8-4-2-6/h1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCWLWJBICEQQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)SSCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341318 |
Source


|
| Record name | Disulfide, bis(2-bromoethyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disulfide, bis(2-bromoethyl) | |
CAS RN |
1002-40-0 |
Source


|
| Record name | Disulfide, bis(2-bromoethyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90341318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



